



Cy2-SE for Immunofluorescence Staining: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cy2-SE (iodine)	
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This document provides detailed application notes and protocols for the use of Cyanine2-Succinimidyl Ester (Cy2-SE) in immunofluorescence (IF) staining. Cy2 is a green-emitting fluorescent dye belonging to the cyanine family, widely utilized for labeling biomolecules.[1][2] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the Cy2 dye to primary amines on proteins, such as antibodies, making it a valuable tool for various fluorescence-based detection methods.[3]

Properties of Cy2 Dye

Cy2 is known for its high molar extinction coefficient and good water solubility.[3][4] It is spectrally similar to other popular green fluorophores like FITC and Alexa Fluor 488.[5] Its fluorescence emission is less sensitive to pH and organic mounting media compared to traditional dyes like fluorescein.[1]

Quantitative Data

The following table summarizes the key quantitative properties of the Cy2 fluorophore. While specific values for molar extinction coefficient and quantum yield for Cy2 are not consistently reported in literature, the general properties for the cyanine dye family are provided.



Property	Value	Reference(s)
Excitation Maximum (λex)	~492 nm	[5][6]
Emission Maximum (λem)	~508 nm	[5][6]
Recommended Laser Line	488 nm	[5]
Common Emission Filter	515/30 nm	[5]
Molecular Weight (Cy2-SE)	Varies by manufacturer	-
Molar Extinction Coefficient (ε)	High (typically 150,000 - 300,000 cm ⁻¹ M ⁻¹ for cyanine dyes)	[2][4][7]
Quantum Yield (Φ)	Moderate to Good	[1][2]

Experimental Protocols Protocol for Antibody Conjugation with Cy2-SE

This protocol describes the covalent labeling of a primary or secondary antibody with Cy2-SE. The succinimidal ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- Cy2-SE
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Methodology:



· Antibody Preparation:

- Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS.
- Adjust the antibody concentration to 2-10 mg/mL in PBS.[3] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[3]
- Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

Cy2-SE Preparation:

 Immediately before use, dissolve the Cy2-SE in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

• Conjugation Reaction:

- Slowly add a calculated amount of the Cy2-SE stock solution to the antibody solution while gently vortexing. A molar ratio of 10:1 (dye:antibody) is a common starting point, but the optimal ratio may need to be determined empirically.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

• Purification of the Conjugate:

- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
- Collect the fractions containing the fluorescently labeled antibody, which will elute first.

Storage:

 Store the purified Cy2-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C.

Protocol for Immunofluorescence Staining



This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using a Cy2-conjugated secondary antibody.

Materials:

- Cells cultured on coverslips or in chamber slides
- Cy2-conjugated secondary antibody
- · Unlabeled primary antibody
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or 5-10% normal serum from the host species of the secondary antibody in PBS
- · Wash Buffer: PBS
- · Antifade mounting medium
- Nuclear counterstain (optional, e.g., DAPI)

Methodology:

- · Cell Preparation and Fixation:
 - Wash the cells briefly with PBS.
 - Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.



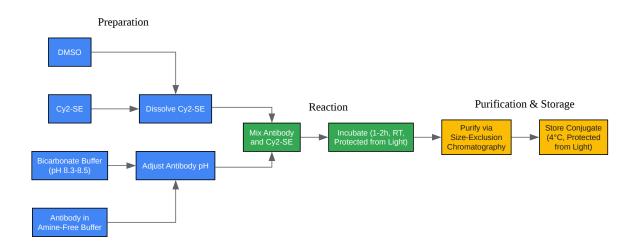
- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - From this step onwards, protect the samples from light.
 - Dilute the Cy2-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions or pre-determined optimal dilution.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the cells with the counterstain solution (e.g., DAPI) for 5-10 minutes.
 - Wash the cells with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.



 Image the samples using a fluorescence microscope equipped with the appropriate filters for Cy2 (Excitation: ~492 nm, Emission: ~508 nm).[5][6]

Diagrams

Workflow for Antibody Labeling with Cy2-SE

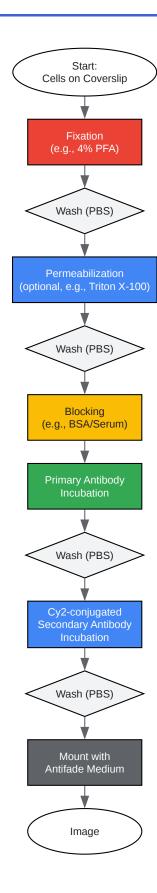


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Caption: Workflow for the covalent conjugation of Cy2-SE to an antibody.

Workflow for Indirect Immunofluorescence Staining





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Caption: Step-by-step workflow for indirect immunofluorescence staining.



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